REACTION_SMILES
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[Br:25][CH2:26][CH3:27].[C:19](=[O:20])([O-:21])[O-:22].[C:1](=[O:2])([OH:3])[c:4]1[cH:5][cH:6][c:7](-[c:10]2[s:11][c:12]3[c:13]([n:14]2)[cH:15][cH:16][cH:17][cH:18]3)[cH:8][cH:9]1.[K+:23].[K+:24].[O:29]=[CH:30][N:31]([CH3:32])[CH3:33].[OH2:28]>>[C:1](=[O:2])([O:3][CH2:26][CH3:27])[c:4]1[cH:5][cH:6][c:7](-[c:10]2[s:11][c:12]3[c:13]([n:14]2)[cH:15][cH:16][cH:17][cH:18]3)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(-c2nc3ccccc3s2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(-c2nc3ccccc3s2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |